3-Ethynyltetrahydrofuran-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyltetrahydrofuran-3-OL is a heterocyclic compound with the molecular formula C6H8O2. It is characterized by a tetrahydrofuran ring with an ethynyl group and a hydroxyl group attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethynyltetrahydrofuran-3-OL can be synthesized through several methods. One common synthetic route involves the reaction of tetrahydrofuran-3-carboxaldehyde with ethylmagnesium bromide. The reaction is typically carried out in tetrahydrofuran as a solvent at low temperatures to ensure the stability of the intermediate products . After the reaction, the product is purified using silica column chromatography to obtain this compound as a yellow oil with a yield of approximately 57% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, solvent, and purification techniques, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyltetrahydrofuran-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed for the reduction of the ethynyl group.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield tetrahydrofuran-3-one, while reduction can produce tetrahydrofuran-3-yl ethane .
Scientific Research Applications
3-Ethynyltetrahydrofuran-3-OL has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving hydroxyl and ethynyl groups.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-Ethynyltetrahydrofuran-3-OL exerts its effects is primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the ethynyl group can undergo addition reactions. These interactions enable the compound to act as a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethynyl-3-methoxytetrahydrofuran
- 3-Ethynyltetrahydro-2H-pyran-3-ol
- 4-Ethynyltetrahydro-2H-pyran-4-ol
Uniqueness
3-Ethynyltetrahydrofuran-3-OL is unique due to the presence of both an ethynyl and a hydroxyl group on the same carbon atom within a tetrahydrofuran ring. This combination of functional groups provides distinct reactivity patterns compared to other similar compounds, making it valuable in synthetic organic chemistry .
Properties
IUPAC Name |
3-ethynyloxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-6(7)3-4-8-5-6/h1,7H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKYDLOXSGSJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCOC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.